3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide
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Overview
Description
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a heterocyclic compound that contains both thiazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones . The reaction is usually carried out in a solvent like isopropyl alcohol at room temperature under ultrasonic activation . The cyclization process leads to the formation of the thiazolo[3,2-a]pyrimidine ring system.
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .
Scientific Research Applications
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit topoisomerase II, an enzyme involved in DNA replication, leading to cell death . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide
- 5,7-Bis-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
- 3-(4-Nitrophenyl)-5,6-dihydro-7H-thiazolo[3,2-a]pyrimidine
Uniqueness
3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
32959-72-1 |
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Molecular Formula |
C12H13BrN2S |
Molecular Weight |
297.22 g/mol |
IUPAC Name |
3-phenyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrobromide |
InChI |
InChI=1S/C12H12N2S.BrH/c1-2-5-10(6-3-1)11-9-15-12-13-7-4-8-14(11)12;/h1-3,5-6,9H,4,7-8H2;1H |
InChI Key |
NLTIEXIPRZNXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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